molecular formula C7H5BrN4O B12943272 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde

4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde

Cat. No.: B12943272
M. Wt: 241.04 g/mol
InChI Key: RIOYNDQIRKEYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde is a heterocyclic organic compound It is characterized by the presence of a pyrrolo[2,1-f][1,2,4]triazine core structure, which is substituted with an amino group at the 4-position, a bromo group at the 7-position, and a formyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,1-f][1,2,4]triazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using phosphorus oxychloride (POCl3) as a cyclizing agent.

    Introduction of the Bromo Group: Bromination of the pyrrolo[2,1-f][1,2,4]triazine core can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (CH2Cl2).

    Formylation: The formyl group can be introduced via Vilsmeier-Haack reaction using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products

    Oxidation: 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid.

    Reduction: 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the amino, bromo, and formyl groups allows for diverse interactions with biological molecules, potentially leading to the modulation of cellular pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-7-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde: Similar structure but with an iodine atom instead of bromine.

    4-Amino-7-fluoropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The bromo group, in particular, can participate in unique halogen bonding interactions and can be selectively substituted to introduce various functional groups, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C7H5BrN4O

Molecular Weight

241.04 g/mol

IUPAC Name

4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde

InChI

InChI=1S/C7H5BrN4O/c8-5-1-4(2-13)6-7(9)10-3-11-12(5)6/h1-3H,(H2,9,10,11)

InChI Key

RIOYNDQIRKEYGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1C=O)C(=NC=N2)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.